Dechloro Haloperidol Decanoate

Beschreibung

Evolution of Butyrophenone (B1668137) Scaffolds in Neurochemical Investigations

The journey of butyrophenone scaffolds in neurochemical research began with the synthesis of haloperidol (B65202), which emerged from research programs aimed at developing derivatives of meperidine-like 4-phenylpiperidines. nih.gov This marked a pivotal moment, establishing a new class of "neuroleptic" agents distinct from the earlier phenothiazines. slideshare.net The initial discovery spurred decades of research into modifying the butyrophenone framework to understand and optimize its interaction with neuroreceptors. nottingham.ac.uk

Early investigations focused on the potent dopamine (B1211576) D2 receptor antagonism exhibited by these compounds, which was linked to their antipsychotic efficacy. drugbank.comnih.gov The development of various analogs allowed researchers to map the structure-activity relationships (SAR) that govern binding to dopamine and other receptors, such as serotonin (B10506) receptors. nih.govpharmacy180.com This evolution led to the creation of a wide array of butyrophenone derivatives, some designed to enhance potency, while others were developed to possess a broader, "atypical" receptor binding profile, or to modify pharmacokinetic properties, such as the development of long-acting injectable (LAI) formulations. nsj.org.saoakwoodlabs.comdovepress.com These LAI versions, like haloperidol decanoate (B1226879), were created by esterifying the parent drug to a fatty acid, thereby prolonging its release and duration of action. nih.gov

Structural Characterization of Haloperidol and its Functional Moieties

p-Fluorobutyrophenone Moiety : This part of the structure is considered essential for neuroleptic activity. neu.edu.trpharmacy180.com The fluorine atom at the para-position of the benzene (B151609) ring and the four-carbon chain (butan-1-one) are critical features for potent activity. neu.edu.tr

Tertiary Amine in a Piperidine (B6355638) Ring : The basic nitrogen atom, incorporated into a piperidine ring, is a crucial element. This group is typically protonated at physiological pH, allowing for ionic interactions with receptors. pharmacy180.comacs.org

4-Hydroxypiperidine Moiety : The hydroxyl (-OH) group on the piperidine ring is known to enhance binding affinity at dopamine receptors, likely through hydrogen bonding. researchgate.net Studies suggest that the axial conformation of this alcohol function enhances affinity. researchgate.net

p-Chlorophenyl Group : This lipophilic group, attached at the 4-position of the piperidine ring, also contributes significantly to the binding affinity. nih.gov Its removal or modification can alter the compound's interaction with the receptor binding pocket. nih.gov

The combination of these moieties results in a molecule with high affinity for dopamine D2 receptors, the primary mechanism behind its antipsychotic effects. drugbank.comnih.govchemrxiv.org

Table 1: Functional Moieties of Haloperidol and Their Pharmacological Significance

| Functional Moiety | Role in Pharmacological Activity |

| p-Fluorobutyrophenone | Considered essential for neuroleptic activity; the p-fluoro substituent enhances potency. neu.edu.trpharmacy180.com |

| Piperidine Ring with Tertiary Amine | Required for activity; highest activity is seen when the nitrogen is in a cyclic form. pharmacy180.comyoutube.com |

| Tertiary Hydroxyl Group | Enhances binding affinity to dopamine receptors, likely through hydrogen bond formation. researchgate.net |

| p-Chlorophenyl Group | Contributes to binding affinity at the receptor site. nih.govnih.gov |

Rationale for Systematic Structural Modification in Butyrophenone Research

The systematic structural modification of lead compounds like haloperidol is a cornerstone of medicinal chemistry. The primary goals are to refine the pharmacological profile of the molecule, which can include enhancing therapeutic efficacy, reducing adverse effects, and improving pharmacokinetic properties. nih.govnottingham.ac.uk

For butyrophenones, a key driver for modification has been to mitigate the significant extrapyramidal symptoms (EPS) associated with high-potency D2 receptor antagonism. drugbank.com Research has explored modifications that introduce affinity for other receptors, such as serotonin (5-HT) subtypes (e.g., 5-HT2A), a strategy that led to the development of "atypical" antipsychotics with a perceived lower risk of EPS. nih.govacs.org

Another major rationale is the improvement of pharmacokinetics. Patient non-adherence to daily oral medication is a significant challenge in managing chronic illnesses like schizophrenia. nsj.org.sa This prompted the development of long-acting injectable (LAI) formulations. By esterifying the hydroxyl group of haloperidol with a long-chain fatty acid like decanoic acid, the highly lipophilic prodrug Haloperidol Decanoate was created. oakwoodlabs.comnih.gov When injected in an oil vehicle, it forms a depot from which the drug is slowly released and hydrolyzed by plasma esterases to liberate the active parent drug, haloperidol, over several weeks. nsj.org.sanih.gov

Structure-activity relationship (SAR) studies guide these modifications. For instance, it is known that:

The p-fluorobutyrophenone skeleton is crucial for high activity. neu.edu.tr

The length of the alkyl chain connecting the two aromatic systems is optimal at three carbons (a propyl chain). neu.edu.tr

The tertiary amino group is essential, and its incorporation into a six-membered ring is common. neu.edu.tr

Positioning of Dechloro Haloperidol Decanoate as a Key Structural Analog for Mechanistic Inquiry

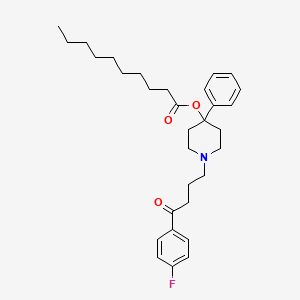

This compound is a structural analog of Haloperidol Decanoate. Its defining feature is the absence of the chlorine atom on the 4-position of the terminal phenyl ring. While specific research on this compound is not extensively published, its structure makes it a valuable tool for mechanistic inquiry in butyrophenone research.

The primary value of this compound lies in its ability to help elucidate the precise role of the halogen substituent on the phenylpiperidine moiety. By directly comparing the pharmacological and physicochemical properties of Haloperidol Decanoate with its "dechloro" counterpart, researchers can isolate and quantify the contribution of the chlorine atom.

Key areas of mechanistic inquiry for which this analog is positioned include:

Receptor Binding Affinity : The chlorine atom on haloperidol contributes to its binding at the D2 receptor. nih.gov Comparing the binding affinity of this compound (after hydrolysis to Dechloro Haloperidol) with haloperidol would provide direct evidence of the energetic contribution of this halogen interaction within the receptor's binding pocket. nih.gov

Lipophilicity and Pharmacokinetics : The removal of the chlorine atom would decrease the molecule's lipophilicity. This would be expected to alter its partitioning behavior from the oil depot vehicle into the aqueous bloodstream, potentially affecting its release rate and duration of action as a long-acting injectable. wikipedia.org

Metabolic Stability : Halogen atoms can influence a molecule's metabolic fate. Studying the metabolism of Dechloro Haloperidol could reveal differences in metabolic pathways compared to haloperidol, offering insights into how halogenation affects biotransformation.

Like Haloperidol Decanoate, the decanoate ester tail renders the molecule a prodrug designed for a sustained-release profile. nih.govresearchgate.netnih.gov The esterification with the ten-carbon decanoate chain significantly increases lipophilicity, making it suitable for formulation as a depot injection. nih.govwikipedia.org

Table 2: Structural and Physicochemical Comparison of Haloperidol Analogs

| Compound | Molecular Formula | Key Structural Difference from Haloperidol | Expected Impact of Modification |

| Haloperidol | C₂₁H₂₃ClFNO₂ nih.gov | - | Parent compound. |

| Haloperidol Decanoate | C₃₁H₄₁ClFNO₃ biosynth.com | Addition of a decanoate ester to the hydroxyl group. | Increased lipophilicity for long-acting injectable formulation. nih.gov |

| This compound | C₃₁H₄₂FNO₃ | Removal of the chlorine atom from the phenyl ring; addition of a decanoate ester. | Reduced lipophilicity and potentially altered receptor binding affinity compared to Haloperidol Decanoate. nih.govwikipedia.org |

In essence, this compound serves as a precision tool. It is a "control" compound that, when studied alongside its chlorinated parent, allows for the dissection of specific structure-function relationships, deepening our understanding of how butyrophenone drugs interact with their biological targets.

Eigenschaften

IUPAC Name |

[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIPJWCZWAWKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Dechloro Haloperidol Decanoate

Synthetic Pathways for Butyrophenone (B1668137) Core Structures

The synthesis of the butyrophenone core is a critical step in the production of dechloro haloperidol (B65202) decanoate (B1226879) and related compounds. A primary and widely utilized method for this is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acyl halide in the presence of a Lewis acid catalyst.

A common approach involves the reaction of benzene with 4-chlorobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring to form 4-chloro-1-phenylbutan-1-one. This intermediate contains the essential butyrophenone framework.

The general reaction is as follows:

This method is advantageous due to the high reactivity and commercial availability of the starting materials. The resulting 4-chloro-1-phenylbutan-1-one is a versatile intermediate that can be subsequently used to introduce the piperidine (B6355638) moiety.

Specific Synthetic Routes for Dechloro Haloperidol (Non-Chlorinated Analog)

The synthesis of Dechloro Haloperidol, the direct precursor to the decanoate ester, involves the formation of the complete molecular structure, which is chemically known as 1-(4-phenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. This is typically achieved by the alkylation of a pre-synthesized piperidine derivative with the butyrophenone core.

Precursor Identification and Synthetic Intermediate Chemistry

The key precursors for the synthesis of Dechloro Haloperidol are:

4-Phenyl-4-hydroxypiperidine: This intermediate provides the piperidine ring with a phenyl and a hydroxyl group at the 4-position. Its synthesis can be achieved through various methods, including the reaction of 4-piperidone (B1582916) with a phenyl Grignard reagent (phenylmagnesium bromide) or through multi-step sequences starting from other piperidine derivatives.

4-Chloro-1-phenylbutan-1-one: As described in the previous section, this intermediate is synthesized via Friedel-Crafts acylation of benzene.

The synthesis of Dechloro Haloperidol proceeds via the N-alkylation of 4-phenyl-4-hydroxypiperidine with 4-chloro-1-phenylbutan-1-one. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and a suitable solvent.

| Precursor | Role |

| 4-Phenyl-4-hydroxypiperidine | Provides the substituted piperidine moiety |

| 4-Chloro-1-phenylbutan-1-one | Provides the butyrophenone side chain |

Optimization of Reaction Conditions for Phenyl Moiety Incorporation

The alkylation reaction to form Dechloro Haloperidol requires careful optimization of reaction conditions to maximize the yield and purity of the product. Key parameters include the choice of base, solvent, reaction temperature, and reaction time.

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases like triethylamine. The choice of solvent can influence the reaction rate and solubility of the reactants; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. The reaction is typically heated to facilitate the nucleophilic substitution.

| Parameter | Typical Conditions | Purpose |

| Base | Potassium Carbonate, Sodium Carbonate, Triethylamine | Neutralizes HCl byproduct, drives reaction forward |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Solubilizes reactants |

| Temperature | 50-100 °C | Increases reaction rate |

| Reaction Time | Several hours to overnight | Ensures complete reaction |

Esterification Methodologies for Decanoate Derivatization

The final step in the synthesis of Dechloro Haloperidol Decanoate is the esterification of the tertiary hydroxyl group of Dechloro Haloperidol with decanoic acid or a reactive derivative thereof. The esterification of tertiary alcohols can be challenging due to steric hindrance.

Selection of Esterification Reagents and Catalysts

Direct Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is generally not effective for tertiary alcohols due to the propensity for elimination reactions. Therefore, more reactive acylating agents and specific catalytic systems are employed.

Commonly used reagents and catalysts include:

Decanoyl chloride: This acyl chloride is highly reactive and can esterify the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Steglich Esterification: This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). This is a mild and effective method for the esterification of sterically hindered alcohols. chemsynthesis.comgoogle.comchemicalbook.com

| Reagent/Catalyst | Description |

| Decanoyl Chloride | A reactive acylating agent that readily reacts with alcohols. |

| Dicyclohexylcarbodiimide (DCC) | A coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol. chemsynthesis.comchemicalbook.com |

| 4-Dimethylaminopyridine (DMAP) | A highly effective acylation catalyst used in conjunction with DCC. google.com |

Reaction Kinetics and Yield Optimization

The kinetics of the esterification reaction are influenced by the concentration of reactants, the choice of catalyst, and the reaction temperature. The use of highly reactive decanoyl chloride generally leads to faster reaction rates compared to DCC/DMAP mediated esterification.

To optimize the yield, the reaction conditions are carefully controlled. For reactions involving decanoyl chloride, the slow addition of the acyl chloride to a solution of Dechloro Haloperidol and a base at controlled temperatures can minimize side reactions. In the Steglich esterification, the stoichiometry of DCC and DMAP relative to the alcohol and carboxylic acid is crucial for achieving high conversion. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

| Parameter | Typical Conditions for Steglich Esterification | Purpose |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Provides an inert medium for the reaction. |

| Temperature | Room Temperature | Mild conditions prevent degradation of reactants and products. |

| Stoichiometry | Slight excess of decanoic acid and DCC | Ensures complete conversion of the limiting reagent (Dechloro Haloperidol). |

The workup procedure typically involves filtration to remove the dicyclohexylurea (DCU) byproduct in the case of Steglich esterification, followed by aqueous washes to remove any remaining reagents and catalysts, and finally, purification by chromatography or recrystallization to obtain the pure this compound.

Structural Elucidation of this compound

The definitive identification and characterization of this compound's molecular structure are accomplished through a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence for its conformation, molecular formula, and the specific arrangement of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map the precise connectivity and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The aromatic regions would show distinct signals for the protons on the fluorophenyl and the unsubstituted phenyl rings. The aliphatic region would contain complex multiplets corresponding to the protons of the piperidine ring, the butyl chain, and the long decanoate ester chain.

The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the characteristic signals for the ketone and ester carbonyl groups, the aromatic carbons (with specific shifts for the carbon attached to fluorine), and the numerous aliphatic carbons of the piperidine and decanoate moieties.

Advanced 2D NMR techniques would be used for a definitive assignment:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the butyl and decanoate chains and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the butyl chain to the piperidine nitrogen and the decanoate group to the quaternary carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Fluorophenyl Ring | Aromatic CH | 7.0 - 8.0 |

| Phenyl Ring | Aromatic CH | 7.2 - 7.5 |

| Ketone | Carbonyl C | ~198 - 202 |

| Ester | Carbonyl C | ~170 - 175 |

| Decanoate Chain | Aliphatic CH₂ / CH₃ | 0.8 - 2.5 |

| Piperidine Ring | Aliphatic CH₂ | 2.0 - 3.5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with extremely high precision (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula.

For this compound, the expected molecular formula is C₃₁H₄₂FNO₃. HRMS analysis would yield a measured mass that corresponds to the calculated exact mass of this formula, providing strong evidence for the compound's identity and confirming the absence of the chlorine atom found in the parent drug, Haloperidol Decanoate.

Table 2: Molecular Formula and Mass Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₄₂FNO₃ | |

| Molecular Weight (Average) | 495.67 g/mol | chemicalbook.com |

| Exact Mass (Monoisotopic) | 495.31487 Da | Calculated |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the this compound molecule. uobabylon.edu.iq

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The analysis of its parent compound, haloperidol, shows distinct vibrational features that would be largely conserved in the dechloro analogue. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | ~1680 |

| Ester C=O | Stretch | ~1735 |

| Aromatic C=C | Stretch | ~1600, ~1500 |

| C-F (Fluorophenyl) | Stretch | ~1225 |

| C-N (Tertiary Amine) | Stretch | ~1100 - 1200 |

| Aliphatic C-H | Stretch | ~2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within its chromophores (light-absorbing groups). uobabylon.edu.iq The primary chromophores in this compound are the fluorophenyl ketone and the phenyl ring systems. The UV spectrum is expected to show absorption maxima characteristic of these aromatic systems.

Table 4: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

| Fluorobenzoyl group | π → π | ~245 - 255 |

| Phenyl group | π → π | ~210 - 220 |

Chemical Stability and Degradation Pathways of Dechloro Haloperidol Decanoate in Vitro Investigations

Forced Degradation Studies Under Controlled Chemical Conditions

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a substance and demonstrating the stability-indicating power of analytical methods. pharmtech.com Studies on the closely related compound Haloperidol (B65202) have been conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to elucidate its degradation pathways. mdpi.comresearchgate.netijpsonline.com

Investigations into Haloperidol reveal significant degradation in both acidic and alkaline environments, indicating sensitivity to pH changes. mdpi.comresearchgate.net As an ester, Dechloro Haloperidol Decanoate (B1226879) is presumed to be susceptible to hydrolysis, particularly at the ester linkage. This reaction would yield Dechloro Haloperidol and Decanoic acid.

In studies on Haloperidol, hydrolytic degradation under acidic and alkaline stress (70°C for 7 days) led to the formation of several degradation by-products. mdpi.com While specific degradation products for Dechloro Haloperidol Decanoate under these conditions have not been documented, the primary pathway is expected to be the cleavage of the decanoate ester bond.

| Condition | Stress Agent | Temperature | Duration | Observation on Related Compound (Haloperidol) | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl | 70°C | 7 days | Significant degradation observed. | mdpi.com |

| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 7 days | Significant degradation observed. | mdpi.com |

Haloperidol has been shown to degrade under oxidative stress conditions. ijpsonline.comijpsonline.com When subjected to hydrogen peroxide, Haloperidol forms two primary degradation products, identified as trans-haloperidol N-oxide and cis-haloperidol N-oxide. ijpsonline.comijpsonline.comresearchgate.net The formation of the trans-isomer occurs readily at room temperature, while the cis-isomer typically requires heating. ijpsonline.comresearchgate.net Given the structural similarity, this compound is likely to be similarly vulnerable to oxidation, potentially at the piperidine (B6355638) nitrogen, leading to the formation of corresponding N-oxide derivatives.

| Stress Agent | Concentration | Temperature | Duration | Observation on Related Compound (Haloperidol) | Reference |

|---|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 15% | Room Temp | 48 hours | Formation of a single degradation product (trans-haloperidol N-oxide). | ijpsonline.com |

| Hydrogen Peroxide (H₂O₂) | 15% | 70°C | 7 hours | Formation of a second degradation product (cis-haloperidol N-oxide). | ijpsonline.com |

| Hydrogen Peroxide (H₂O₂) | 0.3% and 3% v/v | 60°C | 7 days | Degradation products were formed, confirming vulnerability to oxidation. | mdpi.com |

The photostability of Haloperidol has been evaluated with somewhat varied results. Several studies report that Haloperidol is robust and stable under exposure to UV light. mdpi.comijpsonline.comijpsonline.com For instance, exposure to a UV lamp for 48 hours did not result in significant degradation. mdpi.com However, another study noted that while the powdered form of Haloperidol showed minimal degradation (6.20%) after 48 hours of sunlight exposure, liquid solutions were more susceptible, showing up to 57.36% degradation under the same conditions. mdpi.com Therefore, this compound may exhibit sensitivity to light, particularly when in solution.

| Condition | Light Source | Duration | Observation on Related Compound (Haloperidol) | Reference |

|---|---|---|---|---|

| UV Light | UV Lamp (270 nm) | 48 hours | Remained stable. | mdpi.com |

| Sunlight | Natural Sunlight | 48 hours | Significant degradation (57.36%) in liquid solution; minor degradation (6.20%) in powder form. | mdpi.com |

Thermal stability studies on Haloperidol indicate that it is unstable at elevated temperatures. mdpi.com Degradation has been observed when the compound is subjected to dry heat at 60°C and 80°C for extended periods. mdpi.commdpi.com Thermo-analytical techniques such as thermogravimetric analysis (TGA) show that Haloperidol is stable up to approximately 230°C, with a melting point around 150°C, before decomposition occurs. mdpi.comresearchgate.net The stability of this compound under thermal stress is expected to be comparable.

| Condition | Temperature | Duration | Observation on Related Compound (Haloperidol) | Reference |

|---|---|---|---|---|

| Dry Heat (Solid State) | 60°C and 80°C | 15 days | Instability and degradation observed. | mdpi.com |

| Dry Heat (Liquid Solution) | 60°C | 7 days | Degradation of 10.03% observed. | mdpi.com |

Mechanistic Pharmacological Characterization in Vitro and Preclinical Non Human Animal Models

Receptor Binding Affinities of Dechloro Haloperidol (B65202) Decanoate (B1226879) and Dechloro Haloperidol

The primary mechanism of action for butyrophenone (B1668137) antipsychotics like Haloperidol is potent antagonism of the dopamine (B1211576) D2 receptor. drugbank.comyoutube.com This interaction is believed to mediate its antipsychotic effects by modulating dopaminergic neurotransmission in the mesolimbic and mesocortical pathways. drugbank.comdrugbank.com Haloperidol binds preferentially to D2 receptors and exhibits high affinity for this subtype. wikipedia.org It also binds to other dopamine receptor subtypes, including D3 and D4, although generally with lower affinity compared to D2 receptors. nih.gov Its effect on D1 receptors is considered negligible. drugbank.com The removal of the chlorine atom from the phenyl ring in Dechloro Haloperidol may alter its binding affinity, though the fundamental high-affinity D2 antagonism characteristic of the butyrophenone class is expected to be retained.

Table 1: Comparative Dopamine and Serotonin (B10506) Receptor Binding Affinities (Ki, nM) of Haloperidol

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.89 | nih.gov |

| Dopamine D3 | 4.6 | nih.gov |

| Dopamine D4 | 10 | nih.gov |

| Serotonin 5-HT1A | 3600 | nih.gov |

| Serotonin 5-HT2A | 120 | nih.gov |

| Serotonin 5-HT2C | 4700 | nih.gov |

Haloperidol demonstrates varied affinities for serotonin (5-HT) receptors. It has a notable affinity for 5-HT2A receptors, although this is significantly lower than its affinity for D2 receptors. wikipedia.orgnih.gov Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and may contribute to a reduced incidence of extrapyramidal symptoms. nih.gov Haloperidol's affinity for 5-HT1A and 5-HT2C receptors is considerably lower, suggesting these interactions play a minor role in its primary pharmacological effects. nih.gov

Haloperidol exhibits a high affinity for alpha-1 adrenergic receptors. wikipedia.org This antagonism is associated with side effects such as orthostatic hypotension. Its affinity for alpha-2 adrenergic receptors is comparatively lower. nih.gov The interaction with adrenergic receptors contributes to the complex pharmacological profile of the compound.

Haloperidol has a low affinity for muscarinic cholinergic receptors, which means it is less likely to produce significant anticholinergic side effects like dry mouth, blurred vision, or constipation compared to some other antipsychotic agents. researchgate.netnih.gov In contrast, it demonstrates a relatively high affinity for histaminergic H1 receptors. researchgate.net This H1 receptor blockade is a likely contributor to the sedative effects observed with the medication. nih.gov

Table 2: Adrenergic, Muscarinic, and Histaminergic Receptor Binding Affinities (Ki, nM) of Haloperidol

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Alpha-1 Adrenergic | 12 | researchgate.net |

| Muscarinic (M1) | >10,000 | researchgate.net |

| Histamine H1 | 50 | researchgate.net |

Enzyme-Mediated Hydrolysis of the Decanoate Ester (In Vitro and Tissue Homogenate Studies)

Dechloro Haloperidol Decanoate is a long-acting injectable (LAI) prodrug. The active antipsychotic, Dechloro Haloperidol, is covalently linked to a decanoic acid fatty acid chain via an ester bond. This chemical modification significantly increases the lipophilicity of the molecule, allowing it to be formulated in an oil-based vehicle for intramuscular depot injection. mdpi.comnih.gov Following administration, the oily vehicle forms a reservoir in the muscle tissue, from which the drug is slowly released into the systemic circulation. mdpi.com

The conversion of the inactive decanoate ester to the active Dechloro Haloperidol is achieved through enzymatic hydrolysis. mdpi.comnih.gov

The primary enzymes responsible for the hydrolysis of ester-containing prodrugs are carboxylesterases (CES). nih.govmdpi.com These enzymes are members of the α,β-hydrolase-fold family and are widely distributed throughout the body, with particularly high concentrations in the liver and intestines. nih.govmdpi.com In humans, two major forms, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs. nih.gov

In vitro studies on Haloperidol Decanoate have shown that it can be hydrolyzed by purified carboxylesterase. nih.govnih.gov However, these studies also revealed that hydrolysis is markedly inhibited in whole blood and plasma. nih.govnih.gov This inhibition is attributed to the binding of the lipophilic decanoate ester to plasma proteins such as albumin and β-lipoprotein, which protects the ester bond from enzymatic cleavage. nih.gov Hydrolysis does occur effectively in various tissues, as demonstrated in studies using cell cultures of liver cells and lymphocytes, as well as tissue homogenates. nih.govmdpi.com This indicates that after its slow release from the muscle depot, the prodrug is taken up by cells where intracellular carboxylesterases catalyze the hydrolysis, releasing the active haloperidol moiety. nih.gov This enzymatic process is crucial for the sustained therapeutic effect of the long-acting formulation. mdpi.com

Exploratory Preclinical Biochemical Effects in Animal Models (Focus on Cellular/Molecular Changes)

Neurotransmitter Turnover and Metabolite Levels (e.g., Dopamine Metabolites)

Haloperidol decanoate administration in animal models leads to significant alterations in the turnover and metabolism of dopamine (DA). As an antagonist of the dopamine D2 receptor, haloperidol blocks the presynaptic autoreceptors that regulate dopamine synthesis and release. This blockade results in a compensatory increase in the firing rate of dopaminergic neurons and, consequently, an acceleration of dopamine turnover. This is reflected by changes in the levels of key dopamine metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

In a study involving rats, treatment with haloperidol decanoate demonstrated a sustained impact on the dopaminergic system. Following a challenge with haloperidol, rats pre-treated with haloperidol decanoate exhibited lower levels of DOPAC and/or HVA in the striatum, limbic area, and frontal cortex compared to control groups. nih.gov This suggests the development of tolerance to the acute dopamine turnover-stimulating effects of haloperidol. nih.gov The dopamine level itself was found to be higher in the limbic area of rats treated with haloperidol decanoate compared to those treated with saline. nih.gov

Long-term treatment with haloperidol in rats has been shown to initially cause a prompt activation of striatal tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, which is followed by a compensatory deactivation below control levels. nih.gov Tolerance also develops to the stimulating effect of haloperidol on striatal dopamine turnover over time. nih.gov Unilateral injection of haloperidol into the substantia nigra of rats resulted in an increased release of dopamine metabolites in the bilateral caudate-putamen, indicating an activation of the nigrostriatal dopamine neurons. nih.gov

Table 1: Effects of Haloperidol Decanoate Pre-treatment on Dopamine and Metabolite Levels in Rat Brain Regions After Haloperidol Challenge

| Brain Region | Dopamine (DA) Level | 3,4-dihydroxyphenylacetic acid (DOPAC) Level | Homovanillic Acid (HVA) Level |

| Striatum | No significant difference reported | Lower than control | Lower than control |

| Limbic Area | Higher than saline-treated group | Lower than control | Lower than control |

| Frontal Cortex | No significant difference reported | Lower than control | Lower than control |

Data synthesized from a study indicating the development of tolerance to the acute effects of haloperidol on dopamine turnover in rats pre-treated with haloperidol decanoate. nih.gov

Receptor Occupancy Studies in Non-Human Brain Regions

The primary mechanism of action of haloperidol, the active moiety of haloperidol decanoate, is the blockade of dopamine D2 receptors in the brain. drugbank.comdrugbank.com Receptor occupancy studies are crucial for understanding the relationship between the concentration of a drug in the brain and its pharmacological effect. These studies, often utilizing techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT) in animal models, quantify the percentage of a specific receptor type that is bound by a drug.

For haloperidol, a high occupancy of D2 receptors is associated with its antipsychotic effects. Chronic treatment with haloperidol in rats has been shown to cause an elevation of D2 receptor binding sites ([³H]spiperone binding) in the striatum. unc.edu This upregulation of receptors is a common neuroadaptive response to prolonged receptor blockade.

While specific preclinical receptor occupancy data for the decanoate ester is limited in the provided literature, the principle remains that the slow hydrolysis of haloperidol decanoate releases haloperidol, which then occupies D2 receptors. The sustained-release profile aims to maintain a therapeutic level of D2 receptor occupancy over an extended period. Studies in schizophrenic patients receiving haloperidol decanoate have provided insight into the occupancy levels achieved. One week after administration, mean D2 receptor occupancy was found to be 75%, which decreased to 53% after four weeks. nih.gov These clinical findings are consistent with the pharmacological goal of maintaining sufficient D2 receptor blockade and are reflective of the dynamics that would be modeled in preclinical non-human primate studies.

Table 2: Representative D2 Receptor Occupancy Following Haloperidol Administration

| Compound | Animal Model/Subject | Brain Region | Key Finding |

| Haloperidol | Rat | Striatum | Chronic treatment led to an increase in the number of D2 binding sites. unc.edu |

| Haloperidol Decanoate | Human (Clinical Study) | Not Specified | Mean D2 receptor occupancy was 75% one week post-injection and 53% at four weeks post-injection. nih.gov |

This table includes data from both preclinical animal models and human clinical studies to illustrate the concept of D2 receptor occupancy by haloperidol.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For Dechloro Haloperidol (B65202) Decanoate (B1226879), several chromatographic techniques have been adapted and optimized.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Haloperidol Decanoate and its related substances, including Dechloro Haloperidol Decanoate. researchgate.net The development of a robust and validated HPLC method is critical for ensuring accurate and reliable results.

A typical HPLC method for the determination of related substances in Haloperidol Decanoate involves a reversed-phase approach. researchgate.net Method development focuses on optimizing various parameters to achieve adequate separation of all known impurities from the main compound and from each other. Key aspects of method development and validation include the selection of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength.

For instance, a stability-indicating LC method was developed to determine related substances in Haloperidol Decanoate injection, which would be capable of separating this compound. ijper.org This method utilized a Hypersil BDS C18 column with a linear gradient elution. ijper.org The mobile phase consisted of a buffer (tetra butyl ammonium (B1175870) hydrogen sulphate/ 1-decane Sulphonate sodium buffer solution) and acetonitrile (B52724). ijper.org

Validation of the HPLC method is performed in accordance with ICH guidelines and typically includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The linearity of the method for known impurities is often established over a concentration range, demonstrating a direct proportionality between the detector response and the concentration of the analyte. researchgate.netijper.org

Below is an interactive data table summarizing typical HPLC parameters for the analysis of Haloperidol Decanoate and its impurities like this compound.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil GOLD C18 (150 mm×4.6 mm, 3 μm) researchgate.net | Hypersil BDS, C18 (100 mm x 4.0 mm, 3µm) ijper.org |

| Mobile Phase | Gradient elution with 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate and acetonitrile researchgate.net | Linear gradient with tetra butyl ammonium hydrogen sulphate/ 1-decane Sulphonate sodium buffer and acetonitrile ijper.org |

| Flow Rate | 1.5 mL·min⁻¹ researchgate.net | 1.4 mL/min ijper.org |

| Detection Wavelength | 230 nm researchgate.net | Not specified in abstract ijper.org |

| Column Temperature | 35℃ researchgate.net | Not specified in abstract ijper.org |

Gas Chromatography (GC) is a powerful analytical technique particularly suited for the analysis of volatile and thermally stable compounds. While this compound itself is not highly volatile, GC can be employed for the determination of volatile byproducts or for the analysis of the compound after derivatization to increase its volatility.

An improved method for the analysis of the parent compound, haloperidol, in human serum utilized gas chromatography-ammonia chemical ionization mass spectrometry. nih.gov This approach highlights the potential of GC coupled with mass spectrometry (GC-MS) for sensitive and selective analysis. For this compound, GC-MS could be valuable for identifying and quantifying trace amounts of volatile impurities or degradation products that may not be readily detectable by HPLC. The use of a labeled internal standard, such as a deuterated analog, can significantly improve the accuracy and reliability of the quantification. nih.gov

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. nih.gov This technique can be a valuable alternative or complementary method to HPLC for the analysis of this compound. CE is known for its high resolving power, short analysis times, and minimal solvent consumption. nih.gov

Capillary Zone Electrophoresis (CZE) is a common mode of CE that has been successfully applied to the simultaneous determination of haloperidol and its metabolites in biological matrices. nih.gov The separation in CZE is based on differences in the electrophoretic mobility of the analytes. nih.gov For the analysis of this compound, a CZE method would involve the optimization of parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation from Haloperidol Decanoate and other related impurities.

The table below outlines the principles of different CE techniques applicable to the analysis of pharmaceutical compounds.

| CE Technique | Principle of Separation | Applicability to this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Based on differences in electrophoretic mobility of charged analytes. nih.gov | Separation from other charged impurities and the parent compound. |

| Micellar Electrokinetic Chromatography (MEKC) | Separates both charged and neutral solutes based on their partitioning between a pseudo-stationary micellar phase and the aqueous buffer. nih.gov | Can be used to separate neutral degradation products or byproducts. |

| Non-aqueous Capillary Electrophoresis (NACE) | Separation is based on differences in the physicochemical properties of molecules in a non-aqueous environment. nih.gov | May offer alternative selectivity for hydrophobic compounds like this compound. |

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are indispensable for the detection and quantification of analytes following chromatographic separation, and can also be used for direct analysis in some cases.

Spectrophotometry, which measures the absorption of light by a substance, is a simple, cost-effective, and widely available technique. researchgate.net UV-Visible spectrophotometry can be used for the quantification of this compound, provided it exhibits a suitable chromophore and can be separated from interfering substances.

For the parent compound, haloperidol, spectrophotometric methods have been developed based on the formation of colored ion-pair complexes. scielo.br For example, a method was described based on the reaction of haloperidol with eriochrome black T to form a complex that can be extracted and measured at a specific wavelength. scielo.br A similar principle could be applied to develop a spectrophotometric assay for this compound, potentially after a selective extraction or derivatization step to enhance sensitivity and specificity. The development of such a method would involve optimizing reaction conditions, such as pH and reagent concentration, and validating the assay for linearity, accuracy, and precision. researchgate.netscielo.br

Fluorescence spectroscopy is a highly sensitive detection method that relies on the ability of a molecule to absorb light at a specific wavelength and emit light at a longer wavelength. While this compound may not be naturally fluorescent, derivatization with a fluorescent tag can enable its detection and quantification at very low concentrations.

This approach involves reacting the analyte with a labeling reagent to form a fluorescent derivative. This technique is particularly useful when high sensitivity is required, for instance, in the analysis of trace impurities or in bioanalytical applications. The selection of the derivatizing agent and the optimization of the reaction conditions are critical for the successful development of a fluorescence-based assay. An example of this principle is the use of orthophthalaldehyde to form a fluorescent derivative with glutathione (B108866) for HPLC analysis. researchgate.net A similar strategy could be explored for this compound by identifying a suitable functional group in the molecule that can react with a fluorescent labeling reagent.

Mass Spectrometry (MS) for Trace Analysis and Metabolite Identification

Mass spectrometry offers unparalleled sensitivity and specificity for the analysis of pharmaceutical compounds, making it an indispensable tool for trace analysis and the identification of metabolites. The structural information gleaned from MS fragmentation patterns is crucial for confirming the identity of "this compound" and elucidating the structures of its biotransformation products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the highly sensitive and selective quantification of "this compound" in complex biological samples. This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the detection of the analyte at very low concentrations.

In a typical LC-MS/MS analysis, "this compound" would be first ionized, commonly using electrospray ionization (ESI) in the positive ion mode, to form the protonated molecule [M+H]⁺. This precursor ion is then selected in the first quadrupole of the mass spectrometer and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides exceptional selectivity and minimizes interference from other components in the sample matrix.

Table 1: Postulated LC-MS/MS Parameters for this compound Analysis This table is based on typical parameters for similar compounds and requires experimental verification.

| Parameter | Postulated Value/Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ions (Q3) | To be determined experimentally, likely involving cleavage of the butyrophenone (B1668137) and decanoate moieties |

| Collision Energy | To be optimized for specific transitions |

| Typical Mobile Phase | Acetonitrile and water with a modifier like formic acid or ammonium formate |

| Chromatographic Column | C18 reverse-phase column |

Gas chromatography-mass spectrometry (GC-MS) serves as a valuable tool for the structural confirmation of "this compound," particularly after derivatization to increase its volatility. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation.

The resulting mass spectrum, a unique fingerprint of the molecule, can be compared with spectral libraries for identification. For butyrophenones, characteristic fragmentation patterns include cleavage of the side chain, which can help in confirming the core structure of "this compound." researchgate.net While less sensitive than LC-MS/MS for quantitative analysis in biological matrices, the detailed fragmentation patterns obtained from GC-MS are highly valuable for the unequivocal structural elucidation of the parent compound and its metabolites in research and quality control settings.

Application of Analytical Methods in Research Samples (e.g., In Vitro Enzyme Incubation Mixtures, Animal Tissue Extracts)

The analytical methods described above are crucial for studying the metabolic fate and disposition of "this compound" in various research samples.

In Vitro Enzyme Incubation Mixtures: To investigate the metabolic pathways of "this compound," in vitro studies using liver microsomes or specific enzyme preparations are often conducted. nih.gov LC-MS/MS is the method of choice for analyzing the samples from these incubations. By monitoring for the disappearance of the parent compound and the appearance of potential metabolites over time, researchers can identify the enzymes responsible for its metabolism and characterize the structures of the resulting metabolites. For "this compound," a primary metabolic pathway would likely be the hydrolysis of the decanoate ester to form "Dechloro Haloperidol," a reaction that can be monitored with high precision using LC-MS/MS.

Animal Tissue Extracts: In preclinical studies, understanding the distribution of a drug and its metabolites in different tissues is essential. Following administration of "this compound" to laboratory animals, tissues such as the brain, liver, and plasma can be collected and processed. nih.gov The extraction of the analyte and its metabolites from these complex matrices requires robust sample preparation techniques, often involving liquid-liquid extraction or solid-phase extraction. Subsequently, LC-MS/MS is employed for the sensitive quantification of the compounds in the tissue extracts, providing valuable pharmacokinetic and pharmacodynamic data.

Table 2: Application of Analytical Methods in Research Samples for this compound

| Research Sample | Primary Analytical Technique | Key Research Questions Addressed |

|---|---|---|

| In Vitro Enzyme Incubation Mixtures (e.g., Liver Microsomes) | LC-MS/MS | Identification of metabolic pathways, determination of metabolic stability, characterization of metabolite structures. |

| Animal Tissue Extracts (e.g., Brain, Plasma, Liver) | LC-MS/MS | Quantification of parent drug and metabolites for pharmacokinetic studies, assessment of tissue distribution and drug accumulation. |

Structure Activity Relationship Sar and Computational Modeling of Dechloro Haloperidol Decanoate

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for Dechloro Haloperidol (B65202) Decanoate (B1226879) and its analogs involves the statistical correlation of chemical structure with biological activity. This approach is instrumental in predicting the compound's affinity for its target receptors and its susceptibility to enzymatic hydrolysis.

To build a robust QSAR model, a variety of computational descriptors are employed to quantify the steric, electronic, and lipophilic characteristics of Dechloro Haloperidol Decanoate. These descriptors are crucial for understanding how different structural features influence the molecule's behavior.

Steric descriptors provide insight into the size and shape of the molecule, which are critical for its fit within a receptor's binding pocket. Key steric descriptors include:

Molecular Weight (MW): The total mass of the molecule.

Molar Refractivity (MR): A measure of the volume occupied by an atom or group of atoms and their polarizability.

Topological Descriptors: Such as the Kier & Hall shape and connectivity indices, which describe the branching and complexity of the molecular skeleton.

Electronic descriptors quantify the electronic properties of the molecule, influencing its ability to form non-covalent interactions with the receptor. Important electronic descriptors are:

Dipole Moment: Measures the polarity of the molecule, affecting its interaction with polar residues in the binding site.

Partial Atomic Charges: The distribution of electron density across the molecule, highlighting potential sites for electrostatic interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate and accept electrons, respectively.

Lipophilic descriptors are essential for predicting the molecule's ability to cross biological membranes and its binding affinity to hydrophobic pockets of the receptor. The primary lipophilic descriptor is:

LogP (Octanol-Water Partition Coefficient): A measure of a compound's hydrophobicity. A higher LogP value indicates greater lipid solubility.

The following interactive table provides illustrative values for these descriptors for this compound.

| Descriptor Category | Descriptor Name | Illustrative Value | Significance in SAR |

| Steric | Molecular Weight (MW) | 495.7 g/mol nih.gov | Influences overall size and diffusion properties. |

| Molar Refractivity (MR) | 145.3 cm³/mol | Relates to molecular volume and polarizability. | |

| Kier Shape Index (kappa 1) | 25.8 | Describes molecular shape and branching. | |

| Electronic | Dipole Moment | 2.5 D | Indicates molecular polarity and potential for dipole-dipole interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's electron-donating capacity. | |

| LUMO Energy | -0.8 eV | Relates to the molecule's electron-accepting capacity. | |

| Lipophilic | XLogP3-AA | 7.8 nih.gov | Predicts hydrophobicity and membrane permeability. |

QSAR models can elucidate how specific structural modifications to the this compound scaffold impact its biological activities. For instance, alterations to the butyrophenone (B1668137) moiety, the piperidine (B6355638) ring, or the decanoate ester can significantly affect receptor binding and the rate of enzymatic hydrolysis.

Receptor Binding: The butyrophenone pharmacophore is crucial for binding to dopamine (B1211576) D2 receptors. Key structural features include the fluorophenyl group and the carbonyl oxygen, which engage in important interactions within the receptor's binding site. The removal of the chlorine atom from the phenylpiperidine moiety, as in Dechloro Haloperidol, is expected to alter the electronic and steric properties, potentially influencing binding affinity and selectivity. QSAR studies on related butyrophenones have shown that the nature and position of substituents on the aromatic rings are critical for receptor affinity.

Enzymatic Hydrolysis: The decanoate ester of Dechloro Haloperidol is designed to be a long-acting prodrug, with its therapeutic effect dependent on the rate of hydrolysis to the active Dechloro Haloperidol. The length and branching of the ester chain are key determinants of the hydrolysis rate by esterases. Studies on similar long-acting injectable antipsychotics have demonstrated that the lipophilicity and steric hindrance around the ester linkage directly correlate with the rate of enzymatic cleavage. nih.govresearchgate.netnih.gov A QSAR model for hydrolysis would likely show a parabolic relationship with the length of the acyl chain, where an optimal length provides a balance between tissue retention and enzymatic accessibility.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze the interaction of this compound with its target proteins at an atomic level.

Molecular docking simulations predict the preferred orientation (binding mode) of this compound within the binding site of a receptor, such as the dopamine D2 receptor. These simulations calculate a docking score, which is an estimation of the binding affinity. The binding mode is stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, docking studies would likely show that the fluorophenyl group of the butyrophenone moiety occupies a hydrophobic pocket, while the carbonyl oxygen forms a hydrogen bond with a key amino acid residue. The tertiary amine of the piperidine ring is typically protonated at physiological pH and forms an ionic interaction with an acidic residue, such as aspartate, in the transmembrane domain of the D2 receptor. The decanoate tail would likely extend towards the lipid bilayer or a hydrophobic region of the receptor.

The following table presents hypothetical interaction energies for Dechloro Haloperidol with key residues of the D2 receptor, as might be predicted from a molecular docking study.

| Interacting Residue | Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Asp114 | Ionic Bond | -8.5 |

| Ser193 | Hydrogen Bond | -3.2 |

| Phe389 | Pi-Pi Stacking | -2.5 |

| Trp386 | Hydrophobic | -1.8 |

| His393 | Cation-Pi | -1.5 |

Pharmacophore Modeling for Butyrophenone Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For butyrophenone analogs like this compound, a pharmacophore model for D2 receptor antagonism typically includes:

Aromatic Ring: Corresponding to the fluorophenyl group.

Hydrophobic Group: Representing the phenylpiperidine moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the butyrophenone.

Positive Ionizable Feature: The tertiary amine of the piperidine ring.

This model serves as a 3D template for the virtual screening of chemical libraries to identify novel compounds with potential D2 antagonist activity. It can also be used to guide the design of new analogs of this compound with modified properties, such as improved selectivity or a different metabolic profile. The incorporation of butyrophenones into pharmacophore models for dopamine D2 antagonists has been a subject of study to understand the structural requirements for their activity. nih.gov

Identification of Key Features for Receptor Recognition and Activation

The molecular architecture of Dechloro Haloperidol, the active metabolite of this compound, retains the essential pharmacophoric elements of its parent compound, Haloperidol, which are critical for its interaction with dopamine D2 receptors. Haloperidol's therapeutic action is primarily attributed to its potent antagonism of these receptors in the brain's mesolimbic and mesocortical systems. drugbank.com The key structural features essential for this receptor recognition are preserved in the dechloro analog.

These features include:

The 4-fluorophenylbutanone moiety: This part of the molecule is crucial for binding. The carbonyl group can act as a hydrogen bond acceptor, a feature identified in pharmacophore models for sigma-1 receptor ligands as well. mdpi.com

The tertiary amine in the piperidine ring: This ionizable nitrogen atom is a fundamental component of many butyrophenone antipsychotics, playing a vital role in the electrostatic interactions with the receptor binding pocket.

The decanoate ester itself does not contribute to receptor binding; it functions as a long-chain fatty acid pro-drug moiety. Following administration, it is hydrolyzed by cellular esterases to release the active Dechloro Haloperidol. nih.gov This process of hydrolysis is demonstrated to occur within cultured cells, where the decanoate ester is first concentrated before being converted to its active form. nih.gov The primary role of the decanoate tail is to increase the lipophilicity of the compound for depot injection, allowing for a slow release of the active principle over time.

While the primary target is the D2 receptor, Haloperidol and its analogs also show affinity for other receptors, such as sigma receptors. mdpi.com Computational docking studies on Haloperidol analogs have confirmed interactions with both sigma-1 and sigma-2 receptor proteins, highlighting the importance of the fluorophenylbutanone and piperidine structures in these interactions as well. mdpi.com

Design of Novel Analogs with Predicted Properties

The design of novel analogs based on the this compound scaffold focuses on modifying key structural components to enhance receptor affinity, improve selectivity, and optimize pharmacokinetic properties. Structure-based design, informed by computational modeling and existing SAR data from Haloperidol analogs, provides a rational approach to these modifications. nih.govrsc.org

Strategies for analog design include:

Modification of the Piperidine Ring: Altering the substituent at the 4-position of the piperidine ring can significantly impact receptor binding and selectivity. Replacing the phenyl group with other aromatic or aliphatic moieties could modulate affinity for D2 receptors versus other targets like sigma or adrenergic receptors. nih.gov

Alteration of the Butyrophenone Chain: The four-carbon chain linking the fluorophenyl group and the piperidine nitrogen is considered optimal for D2 antagonism. Shortening or lengthening this chain typically reduces activity. However, introducing conformational constraints, such as double bonds or cyclic structures, could lead to analogs with more specific receptor interaction profiles.

Substitution on the Phenyl Rings: While this article focuses on the dechloro analog, the systematic addition of different substituents to either the 4-fluorophenyl ring or the 4-phenyl ring of the piperidine moiety is a common strategy. These modifications can alter electronic properties and steric bulk, influencing how the ligand fits into the receptor's binding site. nih.gov

Quantitative structure-activity relationship (QSAR) analysis is a valuable tool in this process, helping to correlate physicochemical properties of designed analogs with their predicted biological activity. nih.gov By developing a library of such compounds, researchers can systematically probe the structural requirements for potent and selective receptor antagonism. nih.gov

Comparative Analysis of Dechloro Haloperidol versus Haloperidol through Computational Chemistry

Impact of Chlorine Atom Absence on Electronic Structure and Lipophilicity

The substitution of a chlorine atom with hydrogen on the 4-phenylpiperidine ring represents a significant chemical modification that distinguishes Dechloro Haloperidol from Haloperidol. This change has a predictable impact on the molecule's electronic structure and lipophilicity, which can be analyzed using computational chemistry.

The chlorine atom is an electron-withdrawing and highly lipophilic substituent. eurochlor.org Its removal is expected to have the following effects:

Electronic Structure: Chlorine's electronegativity influences the electron density of the aromatic ring to which it is attached. Its absence in Dechloro Haloperidol results in a less polarized C-H bond compared to the C-Cl bond in Haloperidol. This alteration modifies the quadrupole moment of the phenyl ring, which can affect non-covalent interactions (e.g., pi-pi stacking, cation-pi interactions) with amino acid residues in the receptor binding pocket.

| Property | Haloperidol | Dechloro Haloperidol | Predicted Impact of Chlorine Absence |

| Molecular Formula | C21H23ClFNO2 | C21H24FNO2 | Replacement of Cl with H |

| Molecular Weight | 375.9 g/mol | 341.4 g/mol | Decrease in molecular mass |

| Predicted LogP | Higher | Lower | Decrease in lipophilicity |

| Electronic Effect of Substituent | Electron-withdrawing | Neutral (Hydrogen) | Reduced polarization of the phenyl ring |

Note: Specific LogP values require computational prediction and can vary based on the algorithm used.

Theoretical Predictions of Metabolic Stability and Reactivity

The metabolic fate of Haloperidol is complex and involves several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. drugbank.com The presence of the chlorine atom can influence both the rate and the regioselectivity of metabolism. Computational models can be used to predict how the absence of this atom in Dechloro Haloperidol might alter its metabolic stability and reactivity.

In Haloperidol, the chlorinated phenyl ring is a target for metabolism. The removal of the chlorine atom in Dechloro Haloperidol presents an unsubstituted phenyl ring, which is typically more susceptible to aromatic hydroxylation by CYP enzymes. This suggests a potentially faster rate of metabolic clearance for the dechloro analog compared to Haloperidol, where the chlorine atom may slightly deactivate the ring towards oxidation.

| Parameter | Haloperidol | Dechloro Haloperidol (Theoretical) | Rationale |

| Primary Metabolic Site | Aromatic rings, reduction of ketone | Aromatic rings, reduction of ketone | The unsubstituted phenyl ring may be more prone to oxidation. |

| Predicted Metabolic Rate | Moderate | Potentially Faster | The electron-rich, unsubstituted phenyl ring is a more favorable substrate for CYP-mediated hydroxylation. |

| Key Metabolic Pathways | Aromatic hydroxylation, N-dealkylation, ketone reduction | Aromatic hydroxylation, N-dealkylation, ketone reduction | The fundamental pathways are expected to be the same, but the relative contribution of each may differ. |

| Potential for Reactive Metabolites | Low | Low | The core butyrophenone structure is not typically associated with high levels of reactive metabolite formation. |

These theoretical predictions underscore the significant, albeit subtle, role that a single halogen atom can play in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Advanced Bioconjugation Techniques for Dechloro Haloperidol (B65202)

Advanced bioconjugation techniques represent a significant frontier for refining the utility of Dechloro Haloperidol. By covalently attaching the molecule to larger entities like polymers, researchers can modulate its pharmacokinetic properties. For instance, conjugation to polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has been explored with Haloperidol to restrict its passage across the blood-brain barrier (BBB). reading.ac.ukreading.ac.uk This strategy effectively creates peripherally-acting agents from centrally-acting drugs, a concept directly applicable to Dechloro Haloperidol for studies requiring localized action. reading.ac.ukresearchgate.net

Future studies could explore a variety of stable and cleavable linkers to create sophisticated polymer-drug conjugates. reading.ac.ukresearchgate.net These efforts would not only refine the compound's research applications but also pave the way for developing novel therapeutic strategies with improved target specificity. researchgate.net

Table 1: Potential Bioconjugation Strategies for Dechloro Haloperidol

| Strategy | Biomolecule/Polymer | Potential Linker Type | Research Application |

|---|---|---|---|

| PEGylation | Polyethylene Glycol (PEG) | Stable Carbamate | Peripheral receptor occupancy studies |

| Antibody-Drug Conjugation | Monoclonal Antibody | Cleavable (e.g., hydrazone) | Cell-type specific targeted delivery |

Development of Isotope-Labeled Dechloro Haloperidol Decanoate (B1226879) for Tracing Metabolic Pathways

The synthesis of isotope-labeled Dechloro Haloperidol Decanoate is a critical next step for elucidating its metabolic fate and distribution. As a long-acting injectable, understanding its slow release and subsequent metabolism is paramount. drugbank.comnih.gov The metabolism of the parent compound, Haloperidol, is complex and involves multiple enzymatic pathways, including reduction and oxidation by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6. acs.orgwikipedia.org

By replacing specific atoms with heavy isotopes (e.g., Deuterium, Carbon-13) or radioisotopes (e.g., Carbon-14, Tritium), researchers can precisely track the molecule and its metabolites in vivo using techniques like mass spectrometry or positron emission tomography (PET). mdpi.com This approach would clarify how the absence of the chlorine atom on the phenyl ring alters its metabolic profile compared to Haloperidol, potentially affecting its clearance rate and the formation of active or inactive metabolites. drugbank.comic.ac.uk

Table 2: Isotopes for Labeling and Metabolic Tracing

| Isotope | Type | Detection Method | Application in this compound Studies |

|---|---|---|---|

| Deuterium (²H) | Stable | Mass Spectrometry | Quantifying metabolic turnover and kinetic profiling |

| Carbon-13 (¹³C) | Stable | NMR, Mass Spectrometry | Elucidating metabolic pathway structures |

| Carbon-14 (¹⁴C) | Radioactive | Scintillation Counting | Whole-body autoradiography and excretion studies |

Integration of Omics Technologies in Preclinical Mechanistic Studies

Omics technologies offer a powerful, unbiased approach to understanding the system-wide effects of this compound. mednexus.orgnih.gov Proteomics, in particular, can reveal changes in protein expression and signaling pathways following drug administration. Studies on Haloperidol have used proteomics to identify effects on mitochondrial function, cytoskeleton dynamics, and protein synthesis pathways like Akt-mTOR signaling. nih.govresearchgate.netrcsi.com

Applying similar proteomic and metabolomic strategies to Dechloro Haloperidol would enable a comparative analysis of its cellular impact. mdpi.com This could uncover novel mechanisms of action or off-target effects resulting from the structural modification. researchgate.net Such studies are crucial for building a comprehensive mechanistic profile and identifying potential biomarkers of drug response. researchgate.net

Table 3: Omics Technologies for Mechanistic Insights

| Omics Field | Technology | Key Information Provided |

|---|---|---|

| Proteomics | LC-MS/MS | Changes in protein abundance, post-translational modifications, pathway analysis. nih.govfrontiersin.org |

| Transcriptomics | RNA-Sequencing | Alterations in gene expression profiles, identification of regulated gene networks. mdpi.com |

Design of Novel Chemical Probes Based on Dechloro Haloperidol Scaffold for Target Validation

The Dechloro Haloperidol structure serves as a valuable scaffold for designing novel chemical probes to explore its biological targets. nih.govnih.gov A key strategy is the development of photoaffinity probes, which involves modifying the molecule to include a photoreactive group (like a diazirine or benzophenone) and a tag for detection or purification (like an alkyne for click chemistry). acs.orgnih.gov

Upon UV irradiation, these probes can covalently bind to their target receptors, allowing for unequivocal identification and characterization of binding partners. acs.orgnih.govresearchgate.net This approach has been successfully used to study the dopamine (B1211576) D2 receptor and its interacting proteins. nih.govnih.gov Applying this to the Dechloro Haloperidol scaffold could validate its engagement with known targets and potentially uncover novel interactions, providing deeper insight into its pharmacology. acs.org

Table 4: Chemical Probe Design Strategies

| Probe Type | Functional Modification | Purpose |

|---|---|---|

| Photoaffinity Probe | Diazirine/Benzophenone + Alkyne tag | Covalent labeling and identification of binding proteins. acs.org |

| Biotinylated Probe | Biotin linker | Affinity purification of target proteins. |

Investigation of Polymorphism and Co-crystallization in Butyrophenone (B1668137) Analogs for Enhanced Research Tools

The solid-state properties of a chemical compound, such as its crystal form (polymorphism), can significantly impact its stability and solubility. Investigating the polymorphism of butyrophenone analogs is crucial for developing well-characterized and reproducible research tools. nih.gov Different crystallization conditions can yield various crystalline forms of the same compound, each with distinct physicochemical properties. nih.gov

Furthermore, the technique of co-crystallization, where the active compound is crystallized with a benign co-former molecule, can be explored. This can enhance properties like solubility and dissolution rate, which is particularly relevant for in vitro assay development. Research into forming charge-transfer complexes has also shown potential for modifying the binding affinity of Haloperidol. mdpi.com A systematic study of the solid-state chemistry of Dechloro Haloperidol and its analogs would ensure the availability of high-quality, consistent materials for preclinical research.

Table 5: Techniques for Solid-State Characterization

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Powder X-Ray Diffraction | PXRD | Crystalline structure and identification of polymorphs. nih.gov |

| Differential Scanning Calorimetry | DSC | Thermal properties, melting points, phase transitions. nih.gov |

| Thermogravimetric Analysis | TGA | Thermal stability and decomposition profile. |

Q & A

Q. What analytical methods are recommended for detecting impurities in Haloperidol Decanoate formulations?

A stability-indicating liquid chromatography (LC) method using a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) with a chemometric-assisted approach is preferred. Dual experimental designs (mixture I-optimal and response surface historical data design) resolve 13 known impurities. Ion-pair reagents (e.g., sodium hexanesulfonate) improve polar impurity retention. Validation parameters include specificity, accuracy (98–102%), and linearity (0.05–5 µg/mL) .

Q. How should researchers handle stability testing for Haloperidol Decanoate under various conditions?

Stability studies should follow ICH guidelines, focusing on degradation products under oxidative, thermal, and photolytic stress. Use a validated LC method to monitor impurities, with samples stored in amber glass vials at 25°C/60% RH. Avoid refrigeration or freezing, as precipitation may occur. Design space modeling (e.g., pH 3.0–3.8, column temperature 30–40°C) ensures robustness across variables .

Q. What are the key pharmacokinetic parameters of Haloperidol Decanoate affecting dosing in preclinical studies?

After intramuscular injection, peak plasma concentrations occur at ~6 days, with a half-life of ~3 weeks. Steady-state is achieved after 2–4 months of monthly dosing. Linear pharmacokinetics are observed below 450 mg. Dose proportionality is variable between subjects, necessitating plasma monitoring for individualized regimens .

Advanced Research Questions

Q. How can chemometric approaches optimize chromatographic separation of Haloperidol Decanoate impurities?

Combine mixture I-optimal design and response surface methodology (RSM) to optimize critical parameters:

- Mobile phase : Acetonitrile:buffer (pH 3.0) gradient with 0.1% sodium hexanesulfonate.

- Flow rate : 1.0 mL/min.

- Column temperature : 35°C. Stat-Ease Design-Expert software analyzes resolution (R > 1.5) and tailing factor (<2.0). Historical data integration reduces experimental runs by 40% .

Q. What methodological considerations are critical when designing clinical trials comparing depot antipsychotics?

- Outcome measures : Prioritize relapse rates, hospital admissions, and extrapyramidal symptoms (EPS).

- Control groups : Use active comparators (e.g., fluphenazine decanoate) rather than placebo for ethical rigor.

- Dosing equivalence : Adjust for differences in half-life (e.g., haloperidol decanoate: 21 days vs. fluphenazine: 14 days).

- Statistical power : Account for high attrition rates (20–30%) in schizophrenia trials .

Q. How do researchers address contradictions in efficacy data between depot antipsychotics?

Meta-analyses of RCTs reveal Haloperidol Decanoate has lower relapse rates vs. bromperidol decanoate (RR 3.92, 95% CI 1.05–14.60) but comparable efficacy to fluphenazine. Confounding factors include:

Q. What preclinical models elucidate Haloperidol Decanoate's impact on GABAergic neurotransmission in schizophrenia?

Non-human primate studies show no significant effect on GAD67 mRNA expression in GABA neurons, contrasting with postmortem human schizophrenia data (25–35% reduction in prefrontal cortex layers 3–5). Use stereological cell counting and in situ hybridization to quantify mRNA per neuron. Control for chronic haloperidol exposure (≥6 months) to isolate disease-specific effects .

Safety and Handling

- Lab precautions : Use nitrile gloves, chemical goggles, and NIOSH-approved respirators with organic vapor cartridges. Avoid oxidizing agents and store in light-resistant containers at 25°C .